molecular formula C16H11Cl3N2O3S3 B2905951 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)propanamide CAS No. 895458-43-2

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)propanamide

Cat. No.: B2905951
CAS No.: 895458-43-2
M. Wt: 481.81
InChI Key: WHUNSRCRFJLBAW-UHFFFAOYSA-N
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Description

This compound is a sulfonylpropanamide derivative featuring a 4-chlorophenyl sulfonyl group and a thiazole ring substituted with a 2,5-dichlorothiophen-3-yl moiety.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O3S3/c17-9-1-3-10(4-2-9)27(23,24)6-5-14(22)21-16-20-12(8-25-16)11-7-13(18)26-15(11)19/h1-4,7-8H,5-6H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUNSRCRFJLBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)propanamide is a complex organic molecule that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its significant biological activity. The presence of the 4-chlorophenyl and 2,5-dichlorothiophen moieties contributes to its pharmacological profile. The thiazole ring is also critical as it is often associated with various biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies demonstrate that compounds with sulfonamide groups exhibit substantial antibacterial properties. For instance, derivatives containing similar structures have shown effective inhibition against a range of bacterial strains including Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve interference with bacterial enzymes or cell wall synthesis.
  • Enzyme Inhibition
    • The compound has potential as an enzyme inhibitor. Specifically, sulfonamides are known to inhibit enzymes such as urease and acetylcholinesterase (AChE). Research indicates that derivatives can exhibit strong inhibitory activity against these enzymes, suggesting therapeutic potential in treating conditions like urinary tract infections and Alzheimer's disease .
  • Anticancer Activity
    • The thiazole and thiophene components are associated with anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that the compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects
    • Sulfonamides are also recognized for their anti-inflammatory activities. Compounds containing the sulfonamide group can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This property could make the compound a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialStrong against Salmonella
Enzyme InhibitionAChE and urease inhibition
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokine levels

Case Studies

  • Antibacterial Screening
    • A study synthesized several derivatives of sulfonamides including the target compound and tested their antibacterial efficacy against various strains. Results indicated that some compounds exhibited moderate to strong antibacterial activity, particularly against S. typhi and B. subtilis with IC50 values indicating significant potency .
  • Enzyme Inhibition Assays
    • In vitro assays demonstrated that the compound effectively inhibited urease activity, which is crucial in treating infections caused by urease-producing bacteria. The inhibition was dose-dependent, highlighting its potential as a therapeutic agent .
  • Cancer Cell Line Studies
    • The anticancer potential was evaluated using several human cancer cell lines, where the compound induced cell cycle arrest and apoptosis through caspase activation pathways. This suggests a promising avenue for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with three derivatives documented in the evidence, differing primarily in the substituents on the thiazole ring. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents on Thiazole Ring
Target Compound: 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)propanamide C₁₈H₁₂Cl₃N₂O₃S₃* ~503.3* 2,5-Dichlorothiophen-3-yl
3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide C₁₈H₁₉ClN₂O₄S₂ 426.9 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide C₁₉H₁₅ClN₄O₅S₂ 478.9 4-(N-(thiazol-2-yl)sulfamoyl)phenyl
3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide C₂₂H₁₉ClN₂O₅S₂ 491.0 7-Ethoxybenzofuran-2-yl

Key Observations :

The benzofuran substituent in includes an ethoxy group, which may increase lipophilicity and influence bioavailability. The sulfamoylphenyl group in adds a polar sulfonamide moiety, likely improving solubility but possibly reducing membrane permeability .

Molecular Weight Trends :
The target compound’s higher molecular weight (~503.3) compared to analogs (426.9–491.0) reflects the addition of two chlorine atoms on the thiophene ring. This could impact pharmacokinetic properties such as volume of distribution.

Computational Analysis :

Tools like Multiwfn could be employed to compare electronic properties:

  • Electrostatic Potential (ESP): The dichlorothiophene group in the target compound may exhibit distinct electron-deficient regions, influencing binding interactions with biological targets.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis involves multi-step reactions:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

Thiazole Formation : Cyclize 2-amino-4-(2,5-dichlorothiophen-3-yl)thiazole intermediates using Hantzsch thiazole synthesis (α-halo ketones and thiourea derivatives) .

Coupling : Use peptide coupling reagents (e.g., HBTU or EDCI) to link the sulfonylpropanamide moiety to the thiazole ring .
Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic and analytical methods are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks to confirm sulfonyl, thiazole, and dichlorothiophene groups. Key signals include δ ~7.8 ppm (sulfonyl aromatic protons) and δ ~6.5–7.5 ppm (thiophene/thiazole protons) .
  • HRMS : Validate molecular weight (expected [M+H]+: ~500–510 Da) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Basic: How is initial biological activity screening conducted for this compound?

Answer:

  • Anticancer Assays : Test against NCI-60 cell lines using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays. Use ATP-competitive binding protocols .
  • Data Validation : Compare with positive controls (e.g., doxorubicin for cytotoxicity) and repeat assays in triplicate .

Advanced: How can computational methods predict reactivity and electron distribution?

Answer:

  • Multiwfn Analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Use wavefunction files from DFT calculations (B3LYP/6-31G* basis set) .
  • Hardness/Softness : Apply Parr’s absolute hardness (η = (I − A)/2) to predict charge transfer tendencies. Lower η values (~2–3 eV) indicate higher reactivity .
  • Reactivity Indices : Use Fukui functions to map sites prone to electrophilic attack (e.g., sulfur atoms in thiazole/thiophene) .

Advanced: What structural modifications enhance bioactivity in SAR studies?

Answer:

  • Thiophene Substitution : Replace 2,5-dichlorothiophene with 3,4-dichloro analogs to improve kinase inhibition (e.g., 10-fold lower IC₅₀ in VEGFR2) .
  • Sulfonyl Group Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic kinase pockets .
  • Amide Linker : Replace propanamide with rigid spacers (e.g., piperazine) to reduce metabolic degradation .

Advanced: How should contradictory bioactivity data between studies be resolved?

Answer:

  • Assay Conditions : Check for variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
  • Solubility Factors : Use DMSO stock solutions at <0.1% to avoid cytotoxicity artifacts. Confirm solubility via nephelometry .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Replicate conflicting results under standardized protocols .

Advanced: What reaction mechanisms govern the sulfonylation and thiazole cyclization steps?

Answer:

  • Sulfonylation : Proceeds via nucleophilic substitution (SN2) where the amine attacks the sulfonyl chloride’s electrophilic sulfur .
  • Thiazole Formation : Follows Hantzsch mechanism: (1) thiourea reacts with α-bromoketone to form a thioamide intermediate, (2) intramolecular cyclization via dehydration .
  • Kinetic Control : Monitor reaction progress using TLC (Rf ~0.5 in EtOAc/hexane) to prevent over-oxidation of intermediates .

Advanced: Which enzyme inhibition assays are most suitable for mechanistic studies?

Answer:

  • Fluorescence Polarization : Measure binding affinity to kinases using FITC-labeled ATP analogs .
  • Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kon/koff) for target enzymes immobilized on sensor chips .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Advanced: How can solubility and bioavailability be optimized without altering core pharmacophores?

Answer:

  • Prodrug Design : Introduce phosphate esters at the amide group for improved aqueous solubility .
  • Co-Crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance dissolution rates .
  • LogP Reduction : Replace chlorophenyl with pyridyl groups to lower octanol-water partition coefficients .

Advanced: What advanced modeling techniques validate target binding modes?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., in VEGFR2) for 100 ns to assess binding stability .
  • Docking Studies : Use AutoDock Vina to predict binding poses. Validate with crystallographic data (PDB IDs: 4ASD, 3WZE) .
  • QM/MM Hybrid Models : Combine DFT (for ligand) and molecular mechanics (for protein) to refine interaction energies .

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